molecular formula C8H4ClF3O2 B6320609 2-Chloro-5-(trifluoromethoxy)benzaldehyde CAS No. 468075-02-7

2-Chloro-5-(trifluoromethoxy)benzaldehyde

Cat. No. B6320609
M. Wt: 224.56 g/mol
InChI Key: OFISLNHIYSENIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethoxy)benzaldehyde is a chemical compound that is used as a reactant in various chemical reactions . It is a liquid at room temperature .


Synthesis Analysis

This compound may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . It may also be used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(trifluoromethoxy)benzaldehyde is 224.57 . Its IUPAC name is 2-chloro-5-(trifluoromethoxy)benzaldehyde and its InChI code is 1S/C8H4ClF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H .


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethoxy)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.435 g/mL at 25 °C . It has a molecular weight of 224.57 . The storage temperature is 2-8°C .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

The compound may be used in the synthesis of other compounds, such as tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate . It may also be used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .

properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFISLNHIYSENIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethoxy)benzaldehyde

Synthesis routes and methods

Procedure details

1-Chloro-2-vinyl-4-(trifluoromethoxy)benzene (Description 26; 274 mg, 1.2 mmol) was dissolved in dichloromethane (15 mL) and methanol (5 mL) and the solution cooled to −78° C. Ozone was then bubbled through until the solution turned blue. Dimethyl sulfide (1 mL) was added and the solution allowed to stir to ambient temperature for 16 hours. Concentration yielded an oil which was purified by silica chromatography to give the title compound (120 mg, 0.53 mmol).
Name
1-Chloro-2-vinyl-4-(trifluoromethoxy)benzene
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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